molecular formula C14H17NO3 B1395623 Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate CAS No. 1262412-28-1

Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate

Cat. No.: B1395623
CAS No.: 1262412-28-1
M. Wt: 247.29 g/mol
InChI Key: NJOPOWZATJTRJE-UHFFFAOYSA-N
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Description

Discovery and Development

The development of ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate as a significant chemical entity emerged from the broader research efforts focused on creating efficient synthetic pathways for antiepileptic drug production. The compound gained prominence through its identification as a key intermediate in the synthesis of levetiracetam, which was originally discovered in 1992 through screening in audiogenic seizure susceptible mice. The historical trajectory of this compound's development is intrinsically linked to the evolution of levetiracetam research, which challenged several established principles of antiepileptic drug discovery and initially encountered skepticism from the epilepsy research community.

The synthetic utility of this compound became particularly evident through advances in biocatalytic processes. Researchers identified Tsukamurella species as effective biocatalysts for the enantioselective hydrolysis of related pyrrolidinone compounds, leading to the discovery of highly stereoselective transformations. This breakthrough represented a significant advancement in the field of asymmetric synthesis, providing access to enantiomerically pure compounds essential for pharmaceutical applications. The development of this compound as a substrate for biocatalytic processes demonstrated the growing intersection between synthetic organic chemistry and biotechnology in pharmaceutical manufacturing.

The molecular structure of this compound, with its molecular formula C₁₄H₁₇NO₃ and molecular weight of 239.26 grams per mole, incorporates a pyrrolidinone ring that contributes to its distinctive chemical properties. This structural arrangement has proven particularly valuable in medicinal chemistry applications, where the pyrrolidinone moiety serves as a crucial pharmacophore in various therapeutic agents. The compound's development history reflects the broader trend in pharmaceutical research toward identifying and optimizing synthetic intermediates that can be produced with high stereochemical control and efficiency.

Significance in Chemical Research

This compound has established significant importance in chemical research through its role as a model compound for studying enantioselective biotransformations. The compound serves as a crucial substrate in biocatalytic processes designed to produce enantiomerically pure pharmaceutical intermediates, particularly in the synthesis of levetiracetam and related antiepileptic compounds. Research has demonstrated that bacterial strains, specifically Tsukamurella species, can perform highly selective hydrolysis reactions on this compound, achieving remarkable stereochemical control with enantiomeric excess values exceeding 99 percent.

The chemical significance of this compound extends beyond its immediate pharmaceutical applications to encompass broader research into asymmetric synthesis methodologies. Studies have shown that the biocatalytic hydrolysis of this compound can be optimized to achieve conversion rates exceeding 45 percent under carefully controlled reaction conditions. These findings have contributed to the development of green chemistry approaches in pharmaceutical manufacturing, demonstrating how biological systems can be harnessed to achieve synthetic transformations with exceptional selectivity and efficiency.

The research significance of this compound is further enhanced by its role in advancing the understanding of enzyme-substrate interactions in stereoselective processes. Scientific investigations have revealed that the pyrrolidinone ring system in this compound interacts specifically with hydrolase enzymes, enabling highly discriminating recognition between enantiomeric forms. This molecular recognition capability has provided valuable insights into the design of substrates for asymmetric biocatalysis and has contributed to the development of more efficient synthetic routes for complex pharmaceutical molecules.

Overview of Scientific Literature and Research Trajectory

The scientific literature surrounding this compound reflects a research trajectory that has evolved from fundamental chemical synthesis studies to sophisticated biotechnological applications. Early research focused on establishing synthetic methodologies for preparing pyrrolidinone-containing compounds, with particular emphasis on developing efficient routes to pharmaceutical intermediates. The literature demonstrates a progressive shift toward biocatalytic approaches, driven by the growing demand for environmentally sustainable manufacturing processes and the need for exceptional stereochemical control in pharmaceutical synthesis.

Comprehensive research investigations have documented the optimization of biocatalytic processes involving this compound, with studies detailing the cultivation conditions for bacterial biocatalysts and the reaction parameters necessary for achieving optimal conversion rates. Scientific reports indicate that Tsukamurella tyrosinosolvens strain E105 represents the most effective biocatalyst for the enantioselective hydrolysis of related pyrrolidinone compounds, with optimal performance achieved under specific temperature, pH, and substrate concentration conditions. These findings have established a foundation for scaling up biocatalytic processes for industrial pharmaceutical production.

The research trajectory has also encompassed detailed mechanistic studies aimed at understanding the molecular basis for the exceptional selectivity observed in biocatalytic transformations of this compound. Scientific literature has documented the relationship between molecular structure and biological activity, providing insights into how structural modifications can influence both catalytic efficiency and stereochemical outcomes. The following table summarizes key research findings related to the biocatalytic processing of this compound:

Research Parameter Optimal Condition Research Outcome Source Reference
Reaction Temperature 30°C Maximum conversion efficiency
Initial pH 6.8 Optimal enzyme activity
Substrate Concentration 10 g/L Balanced conversion rate
Cell Concentration 30 g/L dry cell weight Optimal biocatalyst loading
Cultivation Time 36 hours Maximum hydrolase production
Enantiomeric Excess >99% Exceptional stereoselectivity
Conversion Rate >45% Efficient substrate utilization
Enantiomeric Ratio >600 Superior chiral discrimination

Recent scientific literature has expanded to include applications of this compound in the context of developing radiopharmaceuticals for medical imaging applications. Research has demonstrated that compounds containing the pyrrolidinone structural motif can be modified to incorporate radioactive carbon-11 labels, enabling their use as positron emission tomography imaging agents for studying synaptic vesicle protein 2A expression. This research direction represents a significant expansion of the compound's scientific utility beyond traditional pharmaceutical synthesis applications.

Properties

IUPAC Name

ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)13(11-7-4-3-5-8-11)15-10-6-9-12(15)16/h3-5,7-8,13H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOPOWZATJTRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in drug synthesis and biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has a molecular formula of C13H17NO3C_{13}H_{17}NO_3 and a molecular weight of 239.26 g/mol. Its structure features a pyrrolidinone ring, which is linked to an ethyl ester and a phenylacetate moiety, contributing to its unique pharmacological properties.

Antiepileptic Applications

One of the primary biological activities associated with this compound is its role in the synthesis of antiepileptic drugs, particularly Levetiracetam. Research indicates that this compound serves as a substrate in biocatalytic processes for producing enantiomerically pure compounds essential for pharmaceutical applications. A study utilizing the bacterial strain Tsukamurella sp. E105 demonstrated that under optimized conditions (30°C, pH 6.8), the compound achieved over 45% conversion with an enantiomeric excess exceeding 99%.

Psychostimulant Properties

Preliminary studies suggest that this compound may exhibit psychostimulant properties akin to other pyrrolidinone-containing compounds. It is hypothesized to interact with neurotransmitter systems, although specific biological activities warrant further investigation.

Research indicates that compounds similar to this compound may exert their effects through modulation of neurotransmitter systems, particularly involving SV2A proteins and AMPA-type glutamate-gated ion channels , which are integral to the mechanism of action for certain antiepileptic drugs .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and potential biological activities of related compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 2-(2-hydroxyethyl)-2-phenyacetateC13H17NO3Hydroxylethoxy group enhancing solubility
Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenyacetateC13H15NO3Methyl group affecting reactivity
Ethyl 4-(4-methylpiperazin-1-yl)-3-methylbutanoateC12H19N3O3Piperazine ring influencing activity

These comparisons highlight the structural diversity within this chemical family and its implications for biological activity.

Enantioselective Hydrolysis Study

A significant study focused on the enantioselective hydrolysis of this compound using Tsukamurella sp. E105 . The optimized conditions yielded a high enantiomeric ratio (E) exceeding 600, demonstrating the compound's utility in producing pharmacologically relevant enantiomers.

Cytotoxicity Assessments

In related research, compounds structurally similar to this compound have been evaluated for cytotoxic effects against various cancer cell lines. For instance, substituted derivatives exhibited potent cytotoxicity against murine L1210 leukemia and human HL-60 promyelocytic leukemia cells . These findings suggest potential applications in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate are compared below with analogous pyrrolidone derivatives, α-keto esters, and sulfonamide-containing compounds.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Key Substituents LogP* Key Applications References
This compound 61516-73-2 C₈H₁₃NO₃ Phenyl, pyrrolidone, ethyl ester ~1.8 (est.) Pharmaceutical impurity (Oxcarbazepine)
Ethyl 2-(2-methyl-5-oxo-3-phenylpyrrolidin-1-yl)acetate 1301211-93-7 C₁₅H₁₉NO₃ Methyl, phenyl on pyrrolidone ring ~2.5 (est.) Antimicrobial research
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ Phenyl, α-keto ester ~2.1 Flavor compound synthesis
[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-[(4-methylphenyl)sulfonylamino]acetate 851610-91-8 C₁₈H₂₁N₂O₆S Sulfonamide, pyrrolidone ~3.0 (est.) Enzyme inhibition studies
(2-Oxopyrrolidin-1-yl)acetic Acid 53934-76-2 C₆H₉NO₃ Carboxylic acid (hydrolyzed form) ~0.5 Metabolite in pharmacokinetics

*LogP values estimated based on substituent contributions.

Key Comparative Insights

Structural Modifications and Bioactivity Ethyl 2-(2-methyl-5-oxo-3-phenylpyrrolidin-1-yl)acetate (CAS 1301211-93-7) introduces methyl and phenyl groups to the pyrrolidone ring, enhancing lipophilicity (LogP ~2.5) compared to the parent compound (LogP ~1.8). This modification may improve blood-brain barrier penetration, making it relevant in central nervous system-targeted drug development . [2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-[(4-methylphenyl)sulfonylamino]acetate (CAS 851610-91-8) incorporates a sulfonamide group, known for strong hydrogen-bonding interactions with enzymes.

Functional Group Influence on Reactivity Ethyl 2-phenylacetoacetate (CAS 5413-05-8) lacks the pyrrolidone ring but features an α-keto ester group, enabling participation in Claisen condensations. It is widely used in synthesizing flavor compounds like ethyl hexanoate and γ-decalactone in Baijiu, highlighting its industrial versatility . (2-Oxopyrrolidin-1-yl)acetic Acid (CAS 53934-76-2), the hydrolyzed derivative of the parent compound, exhibits higher polarity (LogP ~0.5) due to the carboxylic acid group. This property impacts its renal clearance and utility as a metabolite in pharmacokinetic studies .

Pharmaceutical Relevance

  • The parent compound’s role as an impurity in Oxcarbazepine underscores the need for rigorous quality control in drug manufacturing . In contrast, sulfonamide derivatives (e.g., CAS 851610-91-8) are designed for targeted bioactivity, reflecting divergent applications in synthesis vs. therapeutic intervention .

Preparation Methods

Condensation of Ethyl Acetate with 2-Pyrrolidinone

One classical approach involves a condensation reaction between ethyl acetate and 2-pyrrolidinone under acidic conditions. This method leverages the nucleophilic character of pyrrolidinone to form the desired compound via a condensation mechanism, followed by esterification.

Reaction Conditions:

  • Acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid)
  • Reflux at approximately 30°C to 60°C
  • Use of solvents like dichloromethane or acetic acid

Key Data:

  • Optimized conditions yield a conversion rate over 45%, with enantiomeric excess exceeding 99% and an enantiomeric ratio over 600, indicating high stereoselectivity.

Reflux of 2-Pyrrolidinone with Ethyl 2-Phenylacetate Derivatives

Another approach involves a direct reflux of ethyl phenylacetate derivatives with 2-pyrrolidinone in the presence of acid catalysts, facilitating the formation of the pyrrolidinone ring attached to the phenylacetate backbone.

Reaction conditions:

  • Reflux at around 60°C
  • Acid catalysts such as p-toluenesulfonic acid or sulfuric acid
  • Solvent: Dichloromethane or acetic acid

Outcome:

  • High yields (~80%) with purification via chromatography
  • The reaction proceeds through nucleophilic attack and subsequent ring closure

Use of Acid Catalysts and Reflux in Organic Solvents

In some protocols, the synthesis employs a catalytic amount of acid (e.g., trifluoromethanesulfonic acid supported on SBA-15, TFMSA@SBA-15) to promote bond formation without the need for harsh conditions or multiple purification steps.

Preparation of Catalyst:

  • TFMSA supported on SBA-15 silica, characterized by FTIR, SEM, TEM, and EDS, enhances catalytic activity and reusability.

Reaction Conditions:

  • Reflux at 60°C in dichloromethane or ethanol
  • Catalyst loading around 2-20 mol%
  • Reaction times typically 4–8 hours

Advantages:

  • Higher selectivity
  • Simplified purification
  • Reduced waste generation

One-Pot Synthesis via Cyclization and Esterification

Recent advances emphasize a "one-pot" method where:

  • Initial step: Cyclization of diethyl adipate with sodium in toluene under reflux to generate the cyclopentane ring.
  • Subsequent step: Hydrolysis and decarboxylation in acid (e.g., concentrated HCl) at reflux.
  • Final step: Direct esterification with ethanol, catalyzed by sulfuric acid, under reflux to yield the target ester.

Reaction Parameters:

  • Temperature: 90–100°C
  • Reaction time: 4–6 hours
  • Overall yield: approximately 60%

This integrated approach minimizes purification steps, shortens reaction time, and improves overall yield compared to traditional multi-step processes.

Purification and Characterization

Post-reaction, the crude product is typically purified via:

The purity and structure are confirmed by NMR, HRMS, and X-ray crystallography, ensuring the integrity of the synthesized compound.

Summary of Key Data

Method Starting Materials Catalyst Solvent Temperature Reaction Time Yield (%) Notable Features
Condensation Ethyl acetate + 2-pyrrolidinone Acid (e.g., sulfuric acid) DCM ~30°C 4–6 h 45+ High stereoselectivity
Reflux Phenylacetate derivative + 2-pyrrolidinone Acid catalyst DCM or acetic acid 60°C 4–8 h 80+ High yield, straightforward purification
One-pot Diethyl adipate + Na Supported TFMSA Toluene, ethanol 90–100°C 4–6 h 60 Minimal purification, scalable
Catalyst-assisted Various TFMSA@SBA-15 Ethanol or DCM 60°C 4–8 h 80–95 Reusable catalyst, environmentally friendly

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate
Reactant of Route 2
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Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate

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